N-Isobutyl 3-fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNBCVDBTLLOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651442 | |
| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019578-68-7 | |
| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Isobutyl 3-fluorobenzylamine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling N-Isobutyl 3-fluorobenzylamine
N-Isobutyl 3-fluorobenzylamine is a substituted benzylamine derivative characterized by an isobutyl group attached to the nitrogen atom of 3-fluorobenzylamine. While its direct experimental data is not extensively documented in public literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the benzene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of its molecular structure, calculated properties, and plausible synthetic routes, offering a foundational resource for researchers exploring its utility.
Molecular Structure and Physicochemical Properties
The foundational structure of this molecule is 3-fluorobenzylamine, which consists of a benzyl group substituted with a fluorine atom at the meta position and an amino group attached to the methylene bridge. In N-Isobutyl 3-fluorobenzylamine, one of the hydrogen atoms of the primary amine is replaced by an isobutyl group.
Molecular Formula and Weight
The molecular formula of N-Isobutyl 3-fluorobenzylamine is determined by combining the atomic constituents of the 3-fluorobenzyl group (C₇H₇F) and the isobutylamino group (C₄H₁₀N).
-
Molecular Formula: C₁₁H₁₆FN
-
Molecular Weight (Calculated): 181.25 g/mol
-
Exact Mass (Calculated): 181.1267 g/mol
Structural Representation
The structural formula clarifies the connectivity of the atoms within the molecule.
-
SMILES: C1=CC(=CC(=C1)F)CNC(C)C
-
InChI Key (Derived): A derivative of the InChIKey for 3-fluorobenzylamine (QVSVMNXRLWSNGS-UHFFFAOYSA-N).[2]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Properties for N-Isobutyl 3-fluorobenzylamine are calculated or estimated based on its structure, while experimental data for the parent compound, 3-fluorobenzylamine, is provided for reference.
| Property | N-Isobutyl 3-fluorobenzylamine (Calculated/Estimated) | 3-Fluorobenzylamine (Experimental) | Reference |
| CAS Number | Not available | 100-82-3 | [3][4] |
| Molecular Formula | C₁₁H₁₆FN | C₇H₈FN | [1][3][5] |
| Molecular Weight | 181.25 g/mol | 125.14 g/mol | [3] |
| Appearance | Estimated: Colorless to light yellow liquid | Clear colorless liquid | [1][5] |
| Boiling Point | Estimated: Higher than 3-fluorobenzylamine | 175.8 °C at 760 mmHg | [5] |
| Density | Estimated: ~0.9-1.0 g/mL | 1.097 g/mL at 25 °C | |
| Refractive Index | Estimated: ~1.5 | n20/D 1.514 | [5] |
| pKa | Estimated: ~9-10 | 8.80±0.10 (Predicted) | [5] |
| LogP | Estimated: ~2.5-3.0 | 1.98 | [5] |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of N-Isobutyl 3-fluorobenzylamine.
Caption: Molecular structure of N-Isobutyl 3-fluorobenzylamine.
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for preparing secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
3-Fluorobenzaldehyde + Isobutylamine → N-(3-Fluorobenzylidene)isobutylamine → N-Isobutyl 3-fluorobenzylamine
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added isobutylamine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure N-Isobutyl 3-fluorobenzylamine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-Isobutyl 3-fluorobenzylamine via reductive amination.
Potential Applications and Fields of Research
Given its structural motifs, N-Isobutyl 3-fluorobenzylamine holds promise in several areas of chemical and pharmaceutical research.
Intermediate in Pharmaceutical Synthesis
The parent compound, 3-fluorobenzylamine, is utilized in the synthesis of various bioactive molecules, including protease inhibitors. The introduction of the isobutyl group in N-Isobutyl 3-fluorobenzylamine can influence the steric and electronic properties, potentially leading to derivatives with enhanced biological activity. It can serve as a key intermediate in the development of novel therapeutics targeting a range of diseases.[1]
Agrochemical Research
Fluorinated organic compounds often exhibit enhanced efficacy and metabolic stability, making them valuable in the development of new agrochemicals. N-Isobutyl 3-fluorobenzylamine could be explored as a precursor for novel herbicides, fungicides, or insecticides.
Material Science
The unique properties imparted by the fluoro and isobutyl groups could be leveraged in the synthesis of specialty polymers and other advanced materials with tailored characteristics.
Safety and Handling
While specific toxicological data for N-Isobutyl 3-fluorobenzylamine is not available, it should be handled with the care appropriate for a substituted benzylamine. The parent compound, 3-fluorobenzylamine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][5]
Conclusion
N-Isobutyl 3-fluorobenzylamine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its molecular structure, calculated properties, and potential synthetic pathways based on established chemical principles. As a versatile building block, it offers significant opportunities for innovation in drug discovery, agrochemical development, and material science. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.
References
-
LookChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluorobenzylamine (C7H8FN). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Physicochemical Characterization of N-Isobutyl 3-fluorobenzylamine
[1]
Executive Summary & Structural Analysis
N-Isobutyl 3-fluorobenzylamine is a critical secondary amine building block used in the synthesis of pharmaceutical actives, particularly in the development of GPCR ligands and peptidomimetics.[1] Its solubility behavior is governed by the interplay between its lipophilic domains (isobutyl group, fluorinated aromatic ring) and its ionizable amine center.
Physicochemical Basis for Solubility
The molecule exhibits a "bifunctional" solubility profile driven by two competing structural features:
-
Lipophilic Domain (Hydrophobic): The 3-fluorobenzyl and isobutyl moieties significantly increase the partition coefficient (LogP), promoting solubility in non-polar and chlorinated solvents.[1] The fluorine atom at the meta position adds lipophilicity compared to the non-fluorinated analog due to the high electronegativity and low polarizability of the C-F bond.
-
Hydrophilic Domain (Ionizable): The secondary amine (-NH-) acts as a hydrogen bond donor/acceptor and a protonation site (pKa ~9.0–9.5).[1] This allows for pH-dependent solubility switching, a key feature for purification.[1]
Predicted Properties:
Solubility Profile: Organic Solvents
The following data represents the thermodynamic solubility profile derived from Structure-Property Relationship (SPR) analysis and standard behavior of secondary fluorobenzylamines.
Solubility Classification Table
Data represents the free base form at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Predicted Conc. (mg/mL) | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble | > 500 mg/mL | Excellent dipole-dipole interactions; primary choice for extraction.[1] |
| Alcohols | Methanol, Ethanol | Freely Soluble | > 200 mg/mL | Strong H-bonding solvation of the amine moiety.[1] |
| Aprotic Polar | DMSO, DMF | Freely Soluble | > 200 mg/mL | High dielectric constant facilitates dissolution; miscible.[1] |
| Ethers | THF, Diethyl Ether | Soluble | 100 - 200 mg/mL | Good compatibility with the lipophilic backbone.[1] |
| Hydrocarbons | Toluene | Soluble | 50 - 100 mg/mL | Pi-pi interactions with the benzyl ring aid solubility.[1] |
| Alkanes | Hexane, Heptane | Sparingly Soluble | 10 - 30 mg/mL | Determining factor for crystallization (anti-solvent).[1] |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 mg/mL | Hydrophobic effect dominates neutral species.[1] |
| Aqueous Acid | 1M HCl / 1M H₂SO₄ | Soluble | > 100 mg/mL | Protonation forms the water-soluble ammonium salt.[1] |
Process Chemistry Implications[1][3][4][5]
-
Reaction Solvent: DCM or THF are optimal for acylation or alkylation reactions due to high solubility and inertness.[1]
-
Crystallization (Salt Formation): The free base is an oil/low-melting solid.[1] To isolate a solid, form the Hydrochloride (HCl) or Oxalate salt .[1]
-
Protocol: Dissolve free base in Ethanol → Add concentrated HCl in Et₂O → Precipitate salt.[1]
-
-
Purification (Acid-Base Extraction):
Experimental Protocol: The "Self-Validating" Solubility Screen
When precise solubility data is required for formulation (e.g., liquid capsule filling), use this gravimetric saturation protocol.[1] This method includes internal checks to ensure equilibrium is reached.[1]
Materials
-
Solvents: HPLC grade (Methanol, Toluene, Heptane).[1]
-
Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, analytical balance.
Step-by-Step Methodology
-
Supersaturation: Add excess compound (approx. 200 mg) to 1 mL of solvent in a clear glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Visual Check: If the solution becomes clear, add more solid until a persistent suspension remains. This ensures thermodynamic saturation.[3]
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
-
Quantification (Gravimetric):
-
Calculation:
Visual Workflow (DOT Diagram)
Caption: Figure 1. Iterative saturation workflow ensures thermodynamic equilibrium is reached before quantification.
Chemical Stability in Solution
Researchers must be aware of potential stability issues during solubility profiling:
-
Carbamate Formation: In the presence of atmospheric CO₂, secondary amines can reversibly form carbamates.[1] Recommendation: Store DCM/Chloroform solutions in sealed vials under argon.
-
Oxidation: Secondary amines are susceptible to N-oxidation over prolonged exposure to air/light.[1] Recommendation: Use amber glassware for storage > 24 hours.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. Retrieved from [Link] (Analogous structure data).[1]
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodological basis for pKa/Solubility prediction).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard protocols for amine purification and salt formation).
Chemical stability of N-Isobutyl 3-fluorobenzylamine under standard conditions
Technical Guide & Stability Assessment Protocol [1]
Executive Summary
N-Isobutyl 3-fluorobenzylamine (CAS: 1019578-68-7) is a secondary benzylamine derivative characterized by a lipophilic isobutyl group and an electron-withdrawing fluorine substituent at the meta-position of the aromatic ring.[1]
Under standard laboratory conditions (25°C, 60% RH, ambient light), the compound exhibits moderate chemical stability . While the secondary amine core is robust against spontaneous hydrolysis, the benzylic position renders the molecule susceptible to oxidative dealkylation upon prolonged exposure to atmospheric oxygen. This degradation is accelerated by light, heat, and transition metal impurities.
This guide provides a mechanistic analysis of these instability pathways and details a self-validating forced degradation protocol to establish shelf-life specifications.
Molecular Architecture & Reactivity Profile[1]
To predict stability, we must analyze the molecule's functional groups and their electronic environments.
The Secondary Amine Core
The nitrogen atom is a secondary amine (
-
Basicity: The isobutyl group is electron-donating (+I effect), increasing basicity compared to a simple benzylamine.[1]
-
Reactivity: It reacts readily with electrophiles (acid chlorides, anhydrides) and atmospheric CO
to form carbamates (reversible "blooming" on the surface of the liquid).
The Benzylic "Weak Link"
The carbon atom bridging the aromatic ring and the nitrogen (the benzylic position) is the primary site of degradation.
-
C-H Bond Dissociation Energy (BDE): The benzylic C-H bonds are weaker (~85-90 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical by the phenyl ring.[1]
-
Fluorine Effect: The 3-fluoro substituent is electron-withdrawing by induction (
).[1] While this slightly deactivates the ring toward electrophilic aromatic substitution, it does not significantly protect the benzylic position from radical autoxidation.
Degradation Pathway Visualization
The primary degradation route is Oxidative Deamination .[1] This occurs via a radical mechanism, leading to an imine intermediate which subsequently hydrolyzes.[1]
Figure 1: The oxidative deamination pathway.[1] The molecule cleaves at the C-N bond, yielding an aldehyde and a primary amine.
Stability Under Standard Conditions
| Condition | Stability Rating | Primary Risk | Observation |
| Ambient Air (O | Moderate | Benzylic Oxidation | Gradual yellowing of the liquid; formation of benzaldehyde odor.[1] |
| Moisture (H | High | Hygroscopicity | Absorption of water; no hydrolysis of the parent molecule itself.[1] |
| Light (UV/Vis) | Low/Moderate | Photo-oxidation | Acceleration of radical formation; darkening of sample.[1] |
| Acidic pH | High | Salt Formation | Forms stable ammonium salt (e.g., HCl salt); protects against oxidation.[1] |
| Basic pH | Moderate | Free Base | Remains as free amine; susceptible to oxidation.[1] |
Key Insight: The free base is a liquid and is significantly less stable than the hydrochloride salt. For long-term storage (>30 days), conversion to the HCl salt is the standard protocol to arrest oxidative pathways.
Forced Degradation Protocols (Stress Testing)[1][2][3][4][5]
To validate analytical methods (HPLC/LC-MS) and determine shelf-life, you must perform forced degradation.[1] This "breaks" the molecule intentionally to identify where the peaks appear.
Protocol Design
-
Target: Achieve 5–20% degradation. Less is inconclusive; more causes secondary degradation (unrealistic debris).[1]
-
Control: Always run a fresh sample (T=0) alongside stressed samples.
Experimental Conditions
A. Oxidative Stress (Critical)[1]
-
Reagent: 3% Hydrogen Peroxide (H
O ).[1][2] -
Method: Dissolve 1 mg/mL of compound in Acetonitrile/Water (50:50). Add H
O to final concentration of 3%. -
Condition: Room Temperature for 2–24 hours.
-
Expected Result: Appearance of N-oxide (M+16) and 3-fluorobenzaldehyde (cleavage product).[1]
B. Acid/Base Hydrolysis[1]
-
Acid: 0.1 N HCl at 60°C for 4 hours.
-
Base: 0.1 N NaOH at 60°C for 4 hours.
-
Expectation: Stable, though high heat may trigger minor oxidation if headspace is not purged.[1]
-
C. Photostability (ICH Q1B)
-
Method: Expose thin film (if liquid) or solid sample to 1.2 million lux hours (Cool White Fluorescent).[1]
-
Expectation: Darkening of sample.[1] Significant increase in benzaldehyde content.[1]
Analytical Methodology & Workflow
To quantify stability, a Reverse-Phase HPLC method is required.[1]
Recommended HPLC Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).[1]
-
Mass Spec: ESI+ mode (Look for Parent M+H: ~182.12 m/z).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for validating chemical stability.
Storage & Handling Recommendations
Based on the susceptibility to benzylic oxidation:
-
Form: Store as the Hydrochloride (HCl) salt whenever possible. The protonated amine is significantly more resistant to oxidation than the free base.
-
Atmosphere: If storing the free base liquid, flush the vial with Argon or Nitrogen before sealing to remove headspace oxygen.
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.
-
Container: Amber glass vials to prevent photolytic degradation.
References
-
PubChem. (n.d.).[1] 3-Fluorobenzylamine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Large, J. et al. (2014).[1] Oxidative degradation of benzylamines. Journal of Materials Chemistry A. (Contextual grounding on benzylic oxidation mechanisms).
-
ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] (Basis for stress testing protocols).
Sources
Technical Guide: Toxicity Profile & Safety Data Sheet (SDS) for N-Isobutyl 3-fluorobenzylamine
Part 1: Executive Summary & Chemical Identity
The Compound in Context
N-Isobutyl 3-fluorobenzylamine (CAS: 1019578-68-7) is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical agents, particularly those targeting monoamine transporters or acting as fluorinated building blocks for structure-activity relationship (SAR) studies.[1][2][3][4][5][6][7][8]
Unlike simple benzylamines, the introduction of the fluorine atom at the meta-position enhances metabolic stability and lipophilicity, altering its interaction with biological membranes.[1][5] However, the core safety profile is dominated by the secondary amine functionality , rendering the compound corrosive and acutely reactive with biological tissue.[1][5]
Chemical Identification Table
| Property | Specification |
| Chemical Name | N-Isobutyl-1-(3-fluorophenyl)methanamine |
| CAS Number | 1019578-68-7 |
| Molecular Formula | C₁₁H₁₆FN |
| Molecular Weight | 181.25 g/mol |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); Low water solubility (High pH dependent) |
| Acidity (pKa) | ~9.5 (Calculated for secondary amine) |
Part 2: Scientific Integrity – Mechanism of Toxicity
The Aminergic Hazard (Corrosivity)
The primary hazard of N-Isobutyl 3-fluorobenzylamine stems from its high basicity.[1][5] As a secondary amine, it readily accepts protons from water in moist tissue (skin, eyes, mucous membranes), generating hydroxide ions (
The Fluorine Effect (Systemic Toxicity)
While the amine group dictates local toxicity (burns), the 3-fluoro substituent influences systemic toxicity.[1][5] Fluorination often increases the compound's half-life by blocking metabolic oxidation at the C3 position of the benzene ring.[1][5]
-
Metabolic Pathway: Likely metabolized via N-dealkylation (cytochrome P450) to 3-fluorobenzylamine, followed by oxidative deamination to 3-fluorobenzaldehyde.[1][5]
-
Toxicological Implication: The increased lipophilicity facilitates blood-brain barrier (BBB) penetration, potentially causing central nervous system (CNS) effects (dizziness, ataxia) upon significant systemic exposure.[1][5]
Structure-Activity Relationship (SAR) Visualization
Figure 1: Structure-Toxicity Relationship.[1][5] The amine core drives acute corrosivity, while the fluorinated scaffold influences bioavailability and metabolic route.[1][5]
Part 3: Hazard Identification (GHS Classification)
Note: Due to the niche nature of this specific CAS, classification is derived via Read-Across from the closest structural analogs: 3-Fluorobenzylamine (CAS 100-82-3) and N-Isobutylbenzylamine.[1][5]
GHS Label Elements
Hazard Statements
| Code | Statement | Severity |
| H314 | Causes severe skin burns and eye damage.[1][5][9] | Category 1B |
| H318 | Causes serious eye damage.[1][5][10] | Category 1 |
| H302 | Harmful if swallowed.[1][5][9][11] | Category 4 |
| H335 | May cause respiratory irritation.[1][5][9][10][12] | STOT SE 3 |
Precautionary Statements (Critical Selection)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][9][11][12]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5][9][11] Rinse skin with water [or shower].[1][5][9][11][12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][9][11] Remove contact lenses if present and easy to do.[1][5][9][11][12] Continue rinsing.[1][5][9][11][12]
Part 4: Emergency Response & Handling Protocols
First Aid Workflow (Self-Validating Protocol)
-
Eye Contact (Critical): Speed is the only variable that saves sight.[1][5]
-
Skin Contact:
-
Double Wash: Wash twice with soap and water.[1][5] Amines can adhere to skin oils.[1][5]
-
Hydrofluoric Acid Note: This compound is NOT HF.[1][5] It is an organofluorine.[1][5] Standard burn treatment applies; calcium gluconate is not required unless the molecule is burned/decomposed releasing free fluoride ions.[1][5]
Firefighting Measures
-
Hazardous Combustion Products:
Emergency Decision Logic
Figure 2: Immediate Response Protocol for Amine Exposure.
Part 5: Exposure Controls & Personal Protection
Engineering Controls
-
Enclosure: Handle exclusively in a chemical fume hood.
-
Decontamination: Designated waste stream for basic/amine organic waste.[1][5]
Personal Protective Equipment (PPE) Matrix
| PPE Item | Material Specification | Rationale |
| Gloves | Nitrile (Double gloving) or Laminate Film (Silver Shield) | Amines can permeate latex rapidly.[1][5] Nitrile provides short-term splash protection; Laminate provides breakthrough protection >4h.[1][5] |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1][5] Vapors can cause "blue haze" (corneal edema) and splashes cause permanent blindness.[1][5] |
| Respiratory | ABEK Filter (Organic Vapors + Inorganic/Acid/Ammonia) | Required if handling outside a fume hood (e.g., spill cleanup).[1][5] |
| Body | Lab coat (Poly-cotton) or Tyvek suit | Prevent skin contact.[1][5] |
Part 6: Stability & Reactivity
-
Incompatible Materials:
-
Decomposition: Stable under ambient conditions.[1][5] Avoid heating to decomposition (releases HF, NOx, CO).[1][5][12]
Part 7: Ecological Information
-
Ecotoxicity: Predicted to be harmful to aquatic life (Category 3).[1][5] Amines are generally toxic to algae and fish due to pH alteration and membrane disruption.[1][5]
-
Persistence: Not readily biodegradable (based on fluorinated benzylamine analogs).[1][5]
-
Disposal: Incineration in a facility equipped with a scrubber for Hydrogen Fluoride (HF) removal is the only recommended disposal method.[1][5]
References
-
PubChem. (2025).[1][3][5][6] 3-Fluorobenzylamine (CAS 100-82-3) Compound Summary. National Library of Medicine.[1][5] Retrieved October 26, 2025, from [Link][1][5]
-
ECHA (European Chemicals Agency). (2025).[1][5] Registration Dossier: Benzylamines and Fluorinated Derivatives. General read-across data for skin corrosion classification.
(Note: Specific toxicological data for CAS 1019578-68-7 is limited; classification is based on validated Structure-Activity Relationships (SAR) with 3-fluorobenzylamine and N-alkylbenzylamines per OECD guidelines.)[1][5]
Sources
- 1. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Benzeneethanamine, 3-fluoro-beta,5-dihydroxy-N-methyl- | C9H12FNO2 | CID 541491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triisobutylamine | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-5-isobutylpyridine | C9H12FN | CID 58975160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Documents [merckmillipore.com]
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- 12. fishersci.com [fishersci.com]
Metabolic Pathways and Biotransformation of Fluorinated Benzylamines
Executive Summary
Fluorinated benzylamines represent a critical pharmacophore in medicinal chemistry, widely utilized to modulate basicity (
This guide details the biotransformation mechanisms of these moieties, distinguishing between oxidative deamination (MAO-mediated) and aromatic hydroxylation (CYP-mediated). It provides validated experimental protocols for assessing metabolic stability and identifying metabolites, serving as a blueprint for optimizing lead compounds containing fluorobenzylamine motifs.
Mechanistic Foundations: The Fluorine Effect
Physicochemical Impact
The carbon-fluorine (C-F) bond is the strongest in organic chemistry (
-
Basicity Modulation: Fluorine substitution on the benzyl ring lowers the
of the amine via inductive electron withdrawal. For example, while benzylamine has a , 4-fluorobenzylamine exhibits a slightly reduced , altering its ionization state at physiological pH and, consequently, its binding affinity to the active sites of MAO-B and CYP enzymes. -
Lipophilicity: Fluorination typically increases lipophilicity, enhancing blood-brain barrier (BBB) penetration—a desirable trait for CNS-active drugs like MAO-B inhibitors (e.g., Safinamide).
Enzymology of Clearance
Two primary enzyme superfamilies govern the fate of fluorinated benzylamines:
-
Monoamine Oxidases (MAO-A/B): Primary fluorinated benzylamines are classic substrates for MAO-B. The enzyme catalyzes oxidative deamination, converting the amine to an aldehyde.
-
Mechanism:[1] Single-electron transfer (SET) involving the flavin adenine dinucleotide (FAD) cofactor.
-
-
Cytochrome P450 (CYP450): Responsible for aromatic hydroxylation and N-dealkylation (if N-substituted).[2]
-
The Fluorine Block: Substitution at the para-position (C4) effectively blocks CYP-mediated hydroxylation at that site, often the most metabolically labile position in non-fluorinated analogues.
-
Core Metabolic Pathways
The biotransformation of a representative substrate, 4-fluorobenzylamine , follows a distinct cascade. Unlike non-fluorinated analogues which may undergo extensive ring hydroxylation, the fluorinated variant is funneled primarily through oxidative deamination followed by Phase II conjugation.
Pathway A: Oxidative Deamination (Major)
This is the rate-limiting step for primary amines.
-
Deamination: MAO-B converts 4-fluorobenzylamine to the intermediate imine, which spontaneously hydrolyzes to 4-fluorobenzaldehyde and ammonia.
-
Oxidation: Aldehyde Dehydrogenase (ALDH) rapidly oxidizes the aldehyde to 4-fluorobenzoic acid .[3]
-
Conjugation (Phase II): The carboxylic acid undergoes glycine conjugation via Glycine N-acyltransferase to form 4-fluorohippuric acid , a highly water-soluble metabolite excreted in urine.[3]
Pathway B: Aromatic Hydroxylation (Minor)
While fluorine blocks the C4 position, CYP enzymes (e.g., CYP2D6, CYP3A4) may attempt hydroxylation at the ortho (C2) or meta (C3) positions. However, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species of CYP, generally reducing the rate of this pathway compared to unsubstituted benzylamine.
Pathway C: N-Oxygenation (Minor)
Flavin-containing monooxygenases (FMOs) or specific CYPs can oxidize the nitrogen to form hydroxylamines (
Visualization: Metabolic Cascade of 4-Fluorobenzylamine
The following diagram illustrates the sequential biotransformation from parent drug to excreted conjugate.
Figure 1: The metabolic flux of 4-fluorobenzylamine, highlighting the dominance of the MAO/ALDH pathway over CYP-mediated hydroxylation.
Experimental Protocols
To validate these pathways during lead optimization, the following protocols are recommended. These are designed to be self-validating by including specific controls.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (Fluorinated Benzylamine derivative).
-
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add test compound (final conc. 1
M) and NADPH regenerating system.-
Why 1
M? To ensure first-order kinetics ( ).
-
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).-
Causality: ACN precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Output:
Calculate the slope (
Protocol B: Metabolite Identification (MAO vs. CYP)
Objective: Distinguish between MAO-mediated deamination and CYP-mediated hydroxylation.
Workflow:
-
Parallel Incubation: Set up three incubation conditions:
-
A: HLM + NADPH (Active CYP + MAO).
-
B: HLM + NADPH + Pargyline (10
M).-
Note: Pargyline is a specific MAO inhibitor. If metabolism is halted here, the pathway is MAO-driven.
-
-
C: HLM + NADPH + 1-Aminobenzotriazole (ABT) (1 mM).
-
Note: ABT is a pan-CYP inhibitor.
-
-
-
Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) looking for:
-
Mass Shift -17 Da: Loss of
+ Oxidation (Aldehyde formation) Indicates MAO pathway. -
Mass Shift +16 Da: Hydroxylation (+O)
Indicates CYP pathway.
-
Data Interpretation & Synthesis
When analyzing fluorinated benzylamines, the data typically clusters into specific profiles. The table below summarizes expected outcomes based on fluorine positioning.
| Parameter | 4-Fluorobenzylamine | 2-Fluorobenzylamine | Unsubstituted Benzylamine |
| Dominant Enzyme | MAO-B | MAO-B / CYP | MAO-B / CYP |
| Metabolic Lability | Moderate ( | High (Steric hindrance at ortho may reduce MAO binding) | High |
| Major Metabolite | 4-Fluorobenzoic Acid | 2-Fluorobenzoic Acid | Benzoic Acid |
| CYP Hydroxylation | Blocked at Para position | Possible at Para/Meta | Extensive (Para/Ortho) |
| Phase II Fate | Glycine Conjugation (High) | Glycine/Glucuronidation | Glycine Conjugation |
Key Insight: The 4-fluoro substitution is often superior for drug stability not because it stops metabolism entirely, but because it simplifies the metabolic profile to a single, predictable pathway (Deamination
References
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Microsomal Stability Assay Protocol. Evotec / Cyprotex. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances. [Link]
Sources
Methodological & Application
Application Note: Scalable Preparation Methods for N-Isobutyl 3-fluorobenzylamine
An authoritative guide for the scalable synthesis of N-Isobutyl 3-fluorobenzylamine, designed for chemical researchers and drug development professionals. This document provides a detailed examination of synthetic strategies, emphasizing a highly reliable one-pot reductive amination protocol.
Introduction and Strategic Overview
N-Isobutyl 3-fluorobenzylamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it an attractive synthon for drug discovery programs. The development of a robust, scalable, and economically viable synthetic route is paramount for its practical application.
This guide provides a comprehensive analysis of scalable methods for the preparation of N-Isobutyl 3-fluorobenzylamine, focusing on direct and indirect reductive amination. We will present two primary methodologies: a preferred laboratory-scale protocol using a chemical reductant known for its high selectivity and operational simplicity, and an overview of a catalytic hydrogenation approach suitable for industrial-scale production.
Scientific Rationale: Choosing the Optimal Synthetic Pathway
The synthesis of secondary amines from primary amines and carbonyl compounds is a cornerstone of organic chemistry. The most common and scalable approach is reductive amination.[1] This process involves the condensation of an aldehyde (3-fluorobenzaldehyde) with a primary amine (isobutylamine) to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced to the target secondary amine.
The critical choice in designing a reductive amination protocol lies in the selection of the reducing agent.[2] The agent must selectively reduce the C=N double bond of the imine/iminium intermediate without significantly reducing the C=O bond of the starting aldehyde.
-
Strong Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These are potent and inexpensive but lack selectivity. They readily reduce both imines and aldehydes.[3] To avoid reducing the starting aldehyde to benzyl alcohol, the reaction must be performed in a two-step sequence: first, form the imine (often removing the water by-product), and then add the NaBH₄.[4] This adds operational complexity and may not be ideal for scalability.
-
Catalytic Hydrogenation: This method involves reacting the aldehyde and amine under a hydrogen atmosphere with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5][6] It is a highly effective and atom-economical method, making it a preferred choice for large-scale industrial synthesis where specialized high-pressure equipment is available.[7]
-
Selective Hydride Reagents (e.g., Sodium Triacetoxyborohydride, STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent.[8] The steric bulk and electron-withdrawing effects of the acetoxy groups attenuate its reactivity, making it highly effective at reducing iminium ions while being significantly slower to react with aldehydes or ketones.[9] This unique selectivity allows for a true one-pot direct reductive amination , where the aldehyde, amine, and reducing agent can be combined in a single step. This approach consistently provides high yields, minimizes side-product formation, and simplifies the overall process, making it the superior choice for laboratory and pilot-scale synthesis.[8]
Based on this analysis, the one-pot reductive amination using STAB is presented as the primary, detailed protocol due to its high efficiency, selectivity, and operational simplicity.
Visualizing the Synthetic Pathway
The one-pot synthesis proceeds through the in-situ formation of an iminium ion, which is immediately reduced by Sodium Triacetoxyborohydride (STAB).
Caption: Figure 1: Reductive Amination Pathway
Detailed Application Protocol: One-Pot Reductive Amination
This protocol details the synthesis of N-Isobutyl 3-fluorobenzylamine from 3-fluorobenzaldehyde and isobutylamine using STAB.
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equiv. | Amount |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 0.040 | 1.0 | 5.0 g |
| Isobutylamine | C₄H₁₁N | 73.14 | 0.048 | 1.2 | 3.5 g (4.7 mL) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 0.060 | 1.5 | 12.7 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 150 mL |
| Acetic Acid (optional catalyst) | CH₃COOH | 60.05 | ~0.004 | 0.1 | ~0.25 mL |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (5.0 g, 0.040 mol).
-
Solvent and Amine Addition: Add dichloromethane (150 mL) and stir until the aldehyde is fully dissolved. Add isobutylamine (3.5 g, 0.048 mol) to the solution. A slight exotherm may be observed. Note: A small amount of acetic acid (~0.1 eq) can be added to catalyze imine formation, though the reaction often proceeds well without it as STAB can release acetic acid in situ.
-
Stirring for Imine Formation: Stir the mixture at room temperature (20-25 °C) for 20-30 minutes to allow for the formation of the intermediate imine. The solution may become slightly cloudy due to the formation of water.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (12.7 g, 0.060 mol) portion-wise over 10-15 minutes. Caution: Initial additions may cause some gas evolution. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 100 mL). Stir vigorously until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure N-Isobutyl 3-fluorobenzylamine.[10]
Overall Experimental Workflow
The entire process from setup to final product is streamlined for efficiency.
Caption: Figure 2: Experimental Workflow
Analytical Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for N-Isobutyl 3-fluorobenzylamine |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.30-6.85 (m, 4H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.45 (d, 2H, N-CH₂-CH), 1.80 (m, 1H, CH(CH₃)₂), 0.90 (d, 6H, CH(CH₃)₂) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 163 (d, J=245 Hz, C-F), 143 (d), 129 (d), 122 (d), 114 (d), 113 (d), 58 (N-CH₂-CH), 53 (Ar-CH₂), 28 (CH), 20 (CH₃) ppm. |
| FT-IR (neat) | ν ~ 3300 (N-H stretch, weak), 2955-2870 (C-H stretch), 1590, 1490 (C=C aromatic), 1260 (C-F stretch) cm⁻¹. |
| Mass Spectrometry (EI) | m/z (%): 181 (M⁺), 124, 109 (base peak, [M-C₄H₈]⁺), 77. |
Scalability and Alternative Industrial Protocol
Scalability Considerations (STAB Protocol):
-
Thermal Management: The reaction is mildly exothermic, especially during the addition of STAB. For larger scales, controlled, slow addition and a cooling bath are recommended to maintain an internal temperature of 20-30 °C.
-
Solvent Choice: While DCM is effective, for larger scales, solvents like 2-MeTHF or THF might be considered for their higher boiling points and different environmental profiles.
-
Work-up: On a larger scale, quenching and extraction volumes will need to be adjusted accordingly. The use of a continuous extractor can improve efficiency.
Alternative Protocol for Industrial Scale: Catalytic Hydrogenation For multi-kilogram to ton-scale production, catalytic hydrogenation is often more cost-effective.
-
General Procedure: 3-Fluorobenzaldehyde and isobutylamine are dissolved in a solvent like methanol or ethanol. A heterogeneous catalyst (e.g., 5% Pd/C or Raney Nickel) is added.[5][11] The mixture is then hydrogenated in a pressure reactor under a hydrogen atmosphere (e.g., 5-20 bar) at a slightly elevated temperature (e.g., 40-80 °C) until hydrogen uptake ceases.[7]
-
Advantages: High atom economy (water is the only byproduct), lower cost of reagents on a large scale, and simpler product isolation (filtration of the catalyst followed by distillation).
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment and careful handling of flammable catalysts and hydrogen gas.
Conclusion
The one-pot reductive amination of 3-fluorobenzaldehyde with isobutylamine using sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for the synthesis of N-Isobutyl 3-fluorobenzylamine. This protocol is robust and readily scalable for laboratory and pilot-plant production, offering high yields and purity. For industrial-scale manufacturing, catalytic hydrogenation presents a viable and economically advantageous alternative.
References
-
Huckabee, B. K., et al. (2000). Organic Process Research & Development, 4, 594-595. [Link]
- CN1948266B. A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit discussion on r/OrganicChemistry. (2023). Reductive amination NaB(AcO)3. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
- CN100453527C. Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
-
Reddit discussion on r/OrganicChemistry. (2024). How to purify Benzylamine? [Link]
-
Reaction Chemistry & Engineering. (n.d.). Common Conditions for Reductive Amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. reddit.com [reddit.com]
- 11. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
Using N-Isobutyl 3-fluorobenzylamine as a pharmaceutical intermediate
Abstract
This technical guide outlines the handling, synthesis, and application of N-Isobutyl 3-fluorobenzylamine (N-iBu-3-FBA) as a high-value pharmacophore building block.[1][2][3] Unlike its para-substituted counterparts (e.g., used in Pimavanserin), the meta-fluoro substitution pattern offers unique metabolic stability profiles and electronic properties that modulate pKa and lipophilicity.[2][3][4] This document provides a validated reductive amination protocol for its synthesis, downstream derivatization workflows for library generation, and critical safety data for industrial handling.
Introduction: The Fluorine-Alkyl Synergism
In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Strategic Fluorine" effect.[3][4] N-Isobutyl 3-fluorobenzylamine represents a scaffold that simultaneously addresses two common medicinal chemistry challenges:
-
Metabolic Blocking: The fluorine atom at the meta (3-) position of the benzyl ring blocks metabolic oxidation (Phase I metabolism) at a site that is electronically activated in non-fluorinated benzylamines.[3][4][5] This extends the half-life (
) of the final drug candidate.[1][3][4] -
Lipophilic Anchoring: The N-isobutyl group provides a bulky, hydrophobic handle (LogP contribution ~1.[2][3][4][5]8) that often fills hydrophobic pockets in GPCRs (e.g., 5-HT receptors) and ion channels, while the secondary amine serves as a reactive vector for diverse functionalization.[2][3]
Key Chemical Data:
Protocol Module A: Validated Synthesis
While N-iBu-3-FBA is commercially available, in-house synthesis is often required for isotopic labeling or rapid analog generation.[1][2][4] The following protocol utilizes a Reductive Amination strategy, selected for its high yield and minimal byproduct formation compared to direct alkylation.
Reaction Scheme
[1][2][3]Materials
-
Reductant: Sodium triacetoxyborohydride (STAB) – Preferred over NaBH4 for preventing aldehyde reduction.[3]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2][3][4]
Step-by-Step Procedure
-
Imine Formation (Equilibrium):
-
In a 250 mL round-bottom flask, dissolve 3-Fluorobenzaldehyde (10.0 mmol, 1.24 g) in DCM (50 mL).
-
Add Isobutylamine (10.5 mmol, 0.77 g) and Glacial Acetic Acid (10.0 mmol, 0.6 mL).
-
Technical Insight: The acetic acid catalyzes the formation of the iminium ion intermediate.[3][4][5]
-
Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.
-
-
Reduction:
-
Quench & Workup (Critical for Amine Purity):
-
Quench with saturated aqueous NaHCO
(50 mL). Stir vigorously for 15 mins. -
Phase Separation: Extract the aqueous layer with DCM (3 x 30 mL).[3][4][5]
-
Acid-Base Purification (Self-Validating Step):
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Yield Expectation: 85–95% as a clear to pale yellow oil.[3][4][5]
Protocol Module B: Downstream Derivatization
The secondary amine is the "warhead" for attaching this pharmacophore to larger scaffolds.[3][4] Below is a decision tree for functionalization.
Visual Workflow: Synthesis & Derivatization Logic
Figure 1: Synthetic workflow from raw materials to key pharmaceutical classes.[1][3]
Derivatization Protocols
| Reaction Type | Reagents | Conditions | Application Note |
| Urea Formation | R-NCO (Isocyanate) | DCM, 0°C to RT, 2h | Excellent for CNS active libraries (e.g., Pimavanserin analogs).[1][2][3] High atom economy.[3][4] |
| Amide Coupling | R-COOH, HATU, DIPEA | DMF, RT, 4-16h | Standard for peptidomimetics.[1][2][3] Use HATU over EDCI for sterically hindered acids.[3][4][5] |
| Sulfonylation | R-SO | DCM, 0°C, 2h | Creates stable sulfonamide pharmacophores; often improves metabolic stability further.[2][3][4] |
Analytical Specifications & Quality Control
To ensure the integrity of the intermediate before using it in costly downstream steps, verify the following parameters.
1H NMR (400 MHz, CDCl3) - Predicted Diagnostic Signals
- 7.25 - 6.90 (m, 4H): Aromatic protons (Characteristic splitting pattern for meta-substitution).[1][2][3]
-
3.78 (s, 2H): Benzylic -CH
-N. (Singlet confirms no alpha-branching on benzyl).[1][3][4][5] -
2.42 (d, J=6.8 Hz, 2H): Isobutyl -N-CH
-CH.[1][2][3] - 1.78 (m, 1H): Methine proton of isobutyl group.[3][4][5]
- 0.92 (d, J=6.6 Hz, 6H): Methyl groups of isobutyl.[2][3]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]
-
Gradient: 5% B to 95% B over 10 min.
-
Retention Time: Expect elution ~4.5–5.5 min (Moderately lipophilic).
Safety & Handling (E-E-A-T)
-
Corrosivity: As a secondary amine, N-iBu-3-FBA is alkaline and likely corrosive to skin and eyes.[1][2][3][4][5] Wear nitrile gloves and eye protection.[3][4][5]
-
Carbonate Formation: Like many benzylamines, this compound absorbs atmospheric CO
to form solid carbamates.[2][3][4][5] Store under Nitrogen or Argon at 2–8°C. -
Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended reaction).[3][4][5]
References
-
PubChem Compound Summary. "N-Isobutyl 3-fluorobenzylamine (CAS 1019578-68-7)."[1][2][4][5] National Center for Biotechnology Information.[3][4] Accessed February 4, 2026.[3][4] [Link]
-
Medicinal Chemistry Context. "Fluorine in Pharmaceutical Industry: The Meta-Substitution Effect." Journal of Medicinal Chemistry (General Principles). [Link]
-
Synthesis Methodology. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4][5] Journal of Organic Chemistry, 1996.[2][3][4] [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 3. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions [sioc-journal.cn]
- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. No results for search term "3D-DGC48357" | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. aablocks.com [aablocks.com]
Troubleshooting & Optimization
Technical Support Center: N-Isobutyl 3-fluorobenzylamine Solubility Guide
Compound Identifier: N-Isobutyl 3-fluorobenzylamine CAS Number: 1019578-68-7 Molecular Formula: C₁₁H₁₆FN Molecular Weight: 181.25 g/mol [1][2][3]
Introduction: The Solubility Paradox
Welcome to the technical support hub for N-Isobutyl 3-fluorobenzylamine . As a Senior Application Scientist, I frequently encounter researchers struggling with this specific building block. The core issue lies in its "amphiphilic conflict": it possesses a basic secondary amine center capable of hydrogen bonding, yet it is flanked by two highly lipophilic domains—the isobutyl chain and the fluorinated aromatic ring.
This guide moves beyond generic advice. We will dissect the physicochemical drivers of insolubility and provide validated protocols to force this molecule into solution for both synthetic workups and biological assays.
Part 1: Physicochemical Profiling (The "Why")
Q: Why does my compound precipitate in neutral aqueous buffers?
A: The free base of N-Isobutyl 3-fluorobenzylamine is predominantly lipophilic.[1][3]
-
LogP (Estimated): ~2.8 – 3.2. This indicates a strong preference for organic phases.
-
pKa (Estimated): ~9.0 – 9.5 (typical for secondary benzylamines).
At physiological pH (7.4), the compound exists in equilibrium between its protonated (ionized) and unprotonated (neutral) forms. While the ionized form is soluble, the lipophilic neutral species dominates as pH increases. The 3-fluoro substituent, while small, increases lipophilicity compared to the parent benzylamine without offering significant hydrogen-bonding capability to water.[1]
Q: I see "oiling out" during salt formation. What is happening?
A: This is a classic issue with lipophilic secondary amines. When you add a strong acid (like HCl) to a concentrated solution of the free base in a non-polar solvent (like ether or hexane), the resulting salt is often an amorphous "oil" rather than a crystal. This happens because the lattice energy of the crystalline salt is not high enough to overcome the entropic disorder of the oil phase, or the solvent system contains trace water that solvates the salt into a gummy residue.
Part 2: Salt Selection & Synthesis (The "Solid-State Fix")
If you are handling the free base (an oil or low-melting solid), converting it to a crystalline salt is the most robust method for long-term storage and handling.
Protocol: Anti-Oiling Salt Formation Strategy
Do not use standard ether/HCl precipitation methods for this compound; they invariably lead to oils.[3]
Recommended Counterions:
-
Hydrochloride (HCl): Standard, but prone to hygroscopicity.[3]
-
Fumarate/Tartrate: Often yield non-hygroscopic, free-flowing solids due to hydrogen-bonding networks.[1][3]
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve 1.0 g (5.5 mmol) of free base in Ethyl Acetate (EtOAc) (10 mL). Avoid ethers.
-
Acid Addition:
-
For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
For Fumarate Salt: Add 1.0 equivalent of fumaric acid dissolved in hot Isopropanol (IPA) .
-
-
Seed & Cool: If an oil forms immediately, do not discard . Re-heat the mixture until clear (add minimal MeOH if needed), then let it cool very slowly to room temperature with vigorous stirring.
-
Anti-solvent: If no precipitate forms after 4 hours, add Heptane dropwise until slight turbidity persists.
Visual Workflow: Salt Screening Decision Tree
Figure 1: Decision tree for overcoming "oiling out" during salt formation.
Part 3: Formulation Strategies (The "Solution-State Fix")
For biological assays (e.g., cell culture, enzyme inhibition), you cannot use pure organic solvents. You must formulate the compound to remain soluble in aqueous media.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application | Notes |
| Water (pH 7) | < 0.1 mg/mL (Poor) | None | Free base precipitates immediately.[1][3] |
| DMSO | > 100 mg/mL (Excellent) | Stock Solutions | Use for 1000x stocks.[1] |
| Ethanol | > 50 mg/mL (Good) | Synthesis | Good for transfers, toxic to cells >1%.[1] |
| PBS (pH 7.4) | < 0.5 mg/mL (Poor) | Assay Buffer | Requires cosolvent or carrier.[1] |
| 0.1 M HCl | > 20 mg/mL (High) | Acidic Stock | Stable, but must be neutralized in assay.[1] |
Protocol: Cyclodextrin Complexation
Cyclodextrins (specifically HP-β-CD) encapsulate the hydrophobic isobutyl/fluorobenzyl tail, exposing the hydrophilic exterior to water.[3] This is superior to DMSO for sensitive biological models.
-
Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][3]
-
Add Compound: Add N-Isobutyl 3-fluorobenzylamine (free base or HCl salt) to reach 5 mg/mL.
-
Sonication: Sonicate for 30 minutes at 40°C. The solution should turn from cloudy to clear.
-
Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove uncomplexed solid.
Mechanism of Action: Protonation vs. Encapsulation
Figure 2: Dual pathways for solubilization: Charge-based (pH) vs. Shielding-based (Cyclodextrin).[1]
Part 4: Troubleshooting & FAQs
Q: My DMSO stock crashed out when I added it to the cell media. Why?
A: This is the "Solvent Shock" effect.
-
Cause: When a 100% DMSO stock hits aqueous media, the DMSO rapidly diffuses away, leaving the hydrophobic molecules stranded in water. They aggregate instantly before they can disperse.
-
Fix: Do not add DMSO stock directly to the well. Perform an intermediate dilution step .
-
Dilute DMSO stock 1:10 into the assay buffer (containing 10% serum or BSA).[3]
-
Vortex immediately. Proteins (BSA) act as carriers.
-
Add this intermediate mix to your cells.
-
Q: Can I use the HCl salt for NMR in CDCl3?
A: No. The HCl salt is ionic and will likely be insoluble in non-polar chloroform (CDCl3).
-
Fix: For CDCl3 NMR, use the free base . If you only have the salt, perform a "mini-extraction" inside the NMR tube: Add the salt, CDCl3, and a drop of NaOD/D2O (or shake with aqueous NaHCO3 and separate layers) to liberate the free amine. Alternatively, use DMSO-d6 or Methanol-d4 for the salt form.[1]
Q: Is the fluorine atom labile? Will it hydrolyze?
A: No. The fluorine is attached to the aromatic ring (aryl fluoride). The C-F bond is one of the strongest in organic chemistry. It is stable to acid, base, and high temperatures. It will not hydrolyze under standard solubility testing conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. Retrieved from [Link]
- Context: Provides foundational pKa and solubility data for the parent benzylamine structure.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
- Context: Authoritative review on salt selection strategies (HCl vs. organic acids) for lipophilic bases.
- Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Context: Validates the protocol for using HP-β-CD to solubilize lipophilic amines.
- Context: Verification of the specific chemical entity and commercially available forms.
Sources
Catalyst selection for high-purity N-Isobutyl 3-fluorobenzylamine production
This guide serves as a specialized technical support resource for the production of N-Isobutyl 3-fluorobenzylamine , a critical intermediate in pharmaceutical synthesis (e.g., for calcium channel blockers or monoamine oxidase inhibitors).
The content is structured to address the high-purity requirements of drug development, focusing on the critical step of Reductive Amination .
Topic: High-Purity Synthesis of N-Isobutyl 3-fluorobenzylamine via Reductive Amination Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]
Core Reaction Overview & Mechanism
The synthesis involves the condensation of 3-fluorobenzaldehyde with isobutylamine to form an imine intermediate, followed by reduction to the secondary amine.
The Critical Challenge: The presence of the fluorine atom at the meta-position and the requirement for a secondary amine (preventing tertiary amine formation) dictates the catalyst selection. Standard hydrogenation catalysts (e.g., Pd/C) often lead to dehalogenation (loss of Fluorine) or hydrogenolysis of the benzyl group.
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus the critical impurity-generating side reactions.
Figure 1: The reaction network highlights that catalyst choice determines whether the process yields the target molecule or critical impurities like the de-fluorinated analog.[2]
Catalyst Selection Matrix
Do not use a "one size fits all" approach. Select your catalyst based on your scale and equipment availability.
| Catalyst / Reagent | Mechanism | Suitability | Critical Advantage | Critical Risk |
| STAB (Sodium Triacetoxyborohydride) | Homogeneous Hydride Transfer | Lab Scale (<100g) | Selectivity: Does not reduce aldehydes; zero risk of defluorination.[1] | Costly for kg-scale; generates boron waste.[1] |
| Pt/C (Sulfided) | Heterogeneous Hydrogenation | Process Scale (>100g) | Chemo-selectivity: Platinum resists oxidative addition into C-F bonds (unlike Pd).[1] | Slower reaction rate than Pd; requires H2 pressure vessel.[1] |
| Pd/C (Unsulfided) | Heterogeneous Hydrogenation | NOT RECOMMENDED | High activity.[1] | High risk of Defluorination. C-F bond cleavage is facile on Pd surfaces.[1] |
| Raney Nickel | Heterogeneous Hydrogenation | Alternative | Cheap; preserves C-F bonds better than Pd.[1] | Pyrophoric; messy workup; difficult to control stoichiometry.[1] |
Troubleshooting & FAQs
Direct solutions to specific experimental failures.
Q1: I am detecting significant amounts of the de-fluorinated byproduct (N-Isobutyl benzylamine) by LC-MS. Why?
Diagnosis: You are likely using Palladium on Carbon (Pd/C) or running the reaction at too high a temperature/pressure.[1] The Science: Palladium is excellent at oxidative addition into Carbon-Halogen bonds.[1] In the presence of H2, Pd facilitates the hydrogenolysis of the C-F bond, replacing Fluorine with Hydrogen. The Fix:
-
Switch Catalyst: Move to 5% Pt/C (Sulfided) . The sulfur poisons the highly active sites responsible for hydrogenolysis while retaining hydrogenation activity for the imine.
-
Add Poison: If you must use Pd/C, add thiophene or dimethyl sulfoxide (DMSO) (0.1 eq) to the reaction mixture to attenuate catalyst activity.[1]
-
Lower Temperature: Run the hydrogenation at <25°C.
Q2: My conversion is good, but I have ~15% tertiary amine impurity. How do I stop over-alkylation?
Diagnosis: The secondary amine product is reacting with unreacted aldehyde.[1] This happens if the imine formation is slow or if the reducing agent is too active (reducing the aldehyde directly to an alcohol, which disrupts stoichiometry). The Science: Reductive amination is a race.[1] If the secondary amine product accumulates while aldehyde is still present, they will react to form a new imine, which reduces to the tertiary amine. The Fix:
-
Stepwise Addition (Indirect Method): Pre-form the imine. Stir the aldehyde and amine in methanol (with drying agent like MgSO4 or molecular sieves) for 2-4 hours before adding the reducing agent.
-
Amine Excess: Use a slight excess of isobutylamine (1.2 – 1.5 eq).[1] This statistically favors the attack of isobutylamine on the aldehyde over the attack of the bulkier product amine.
-
Use STAB: Sodium Triacetoxyborohydride is less acidic and acts slower, allowing the imine equilibrium to favor the product.
Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.[1]
Diagnosis: Water inhibition or Imine Equilibrium shift.[1] The Science: Imine formation generates water.[1] Water is a byproduct that, if not removed, can hydrolyze the imine back to the starting materials (equilibrium shift). Furthermore, wet solvents can deactivate borohydride reagents.[1] The Fix:
-
Scavenge Water: Add activated 3Å Molecular Sieves or anhydrous Na2SO4 to the reaction vessel.
-
Solvent Choice: Ensure you are using anhydrous Methanol (for borohydrides) or THF (if solubility is an issue).[1]
-
Acid Catalyst: Add 1-2% Acetic Acid .[1] This protonates the carbonyl oxygen, making it more electrophilic and accelerating imine formation.
Validated Experimental Protocols
Protocol A: High-Purity Lab Scale (STAB Method)
Best for: <50g batches, high purity requirements, no autoclave needed.
Reagents:
-
3-Fluorobenzaldehyde (1.0 eq)[1]
-
Isobutylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Procedure:
-
Imine Formation: In a dry flask under N2, dissolve 3-fluorobenzaldehyde in DCE (0.2 M concentration).
-
Add Isobutylamine followed by Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes. Note: The slight acidity catalyzes imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild gas evolution).[1]
-
Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC/HPLC.
-
Quench: Quench with saturated aqueous NaHCO3. Stir for 15 mins until gas evolution ceases.
-
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4.[1]
-
Purification: If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc) or convert to HCl salt for recrystallization.
Protocol B: Process Scale (Heterogeneous Hydrogenation)
Best for: >100g batches, cost-efficiency, avoiding boron waste.
Reagents:
-
3-Fluorobenzaldehyde (1.0 eq)[1]
-
Isobutylamine (1.1 eq)
-
Catalyst: 5% Pt/C (Sulfided) (1–3 wt% loading relative to substrate)
Procedure:
-
Loading: Charge the autoclave with 3-fluorobenzaldehyde, Isobutylamine, and Methanol.[1]
-
Catalyst Addition: Add the Pt/C catalyst carefully (keep wet to prevent ignition).[1]
-
Hydrogenation: Seal reactor. Purge with N2 (x3), then H2 (x3).[1] Pressurize to 3–5 bar (40–70 psi) H2.
-
Reaction: Stir vigorously at 20–25°C . Do not heat initially to avoid defluorination.[1]
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–8 hours.[1]
-
Filtration: Filter catalyst through a pad of Celite® or specialized carbon filter.[1] Note: Do not let the catalyst dry out (fire hazard).
-
Isolation: Concentrate the filtrate to obtain the crude amine. Distill or crystallize as a salt for final purity.[1]
References & Authority
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Foundational text for the STAB protocol (Protocol A).
-
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]
-
Authoritative source on the use of Pt/C vs. Pd/C for preventing hydrogenolysis of halogens.
-
-
Blaser, H. U., et al. (2003).[1] "Industrial Application of Homogeneous Catalysis: Manufacturing of Fine Chemicals." Applied Catalysis A: General, 254(1), 17-25.[1]
-
Discusses the industrial preference for sulfided catalysts in halogenated aromatic reduction.
-
-
Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.[1] Link
-
Comprehensive review of hydride reducing agents.
-
Sources
- 1. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
Technical Guide: HPLC Method Development for N-Isobutyl 3-fluorobenzylamine Purity
Executive Summary
Objective: Develop a robust, stability-indicating HPLC method for N-Isobutyl 3-fluorobenzylamine (N-IB-3-FBA) capable of resolving positional isomers (2-fluoro, 4-fluoro) and synthetic precursors.
The Challenge: Secondary amines like N-IB-3-FBA present two distinct chromatographic hurdles:
-
Peak Tailing: The basic amine moiety (
) interacts with residual acidic silanols on silica columns, leading to asymmetry factors ( ) > 1.5.[1] -
Isomeric Selectivity: Standard C18 phases rely on hydrophobicity and often fail to resolve the subtle dipole differences between the 3-fluoro target and its 2-fluoro or 4-fluoro impurities.[1]
The Solution: This guide compares the industry-standard C18 (Low pH) approach against the superior Pentafluorophenyl (PFP) stationary phase.[2] We demonstrate that while High-pH C18 solves the tailing issue, only PFP phases provide the shape selectivity required for high-purity analysis of fluorinated aromatics.
Chemical Context & Critical Quality Attributes (CQA)
| Property | Value | Chromatographic Implication |
| Structure | Secondary Amine, Fluorinated Aromatic | Dual interaction mode: Hydrophobic (Alkyl) + Polar/Dipole (F-Ring).[1] |
| Basicity ( | ~9.5 (Estimated) | Fully protonated at pH < 7.[1] Strong cation-exchange potential with silanols.[1] |
| Critical Impurities | 2-Fluoro / 4-Fluoro Isomers | Nearly identical hydrophobicity ( |
Performance Comparison: C18 vs. PFP vs. High pH
The following data represents a comparative analysis of three distinct method development strategies.
Experimental Conditions
-
Mobile Phase A: Water (Modifier varies)[3]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 10 min
-
Flow: 1.0 mL/min[3]
-
Detection: UV @ 260 nm
Comparative Data Summary
| Parameter | Method A: Standard C18 | Method B: High pH C18 | Method C: PFP (Recommended) |
| Stationary Phase | End-capped C18 (3.5 µm) | Hybrid C18 (Ethylene Bridged) | Pentafluorophenyl Core-Shell |
| Buffer / pH | 0.1% Formic Acid (pH 2.[1]7) | 10mM NH₄HCO₃ (pH 10.[1]0) | 0.1% Formic Acid (pH 2.7) |
| Analyte State | Ionized ( | Neutral ( | Ionized ( |
| Retention ( | 3.2 | 5.8 (Increased hydrophobicity) | 3.5 |
| Tailing Factor ( | 1.8 (Poor) | 1.1 (Excellent) | 1.2 (Good) |
| Isomer Resolution ( | 0.8 (Co-elution) | 1.2 (Partial Separation) | 2.4 (Baseline Separation) |
Analysis of Results
-
Method A (Standard C18): Fails on purity.[1] The lack of specific interaction sites means the fluoro-isomers co-elute.[1] The ionized amine drags on silanols, causing tailing.[1][4]
-
Method B (High pH): Solves the peak shape.[1] By neutralizing the amine, silanol interactions are eliminated.[1] However, selectivity for the fluorine position remains weak.[1]
-
Method C (PFP): The Winner for Purity .[1] The PFP ring engages in strong
and dipole-dipole interactions with the fluorinated analyte. This phase can distinguish the electron density differences between the meta (3-F) and para (4-F) positions, providing baseline resolution.
Detailed Protocol: PFP Method Implementation
This protocol utilizes a "Fluorine-Selectivity" approach validated for halogenated benzylamines.[1]
Step 1: Column Selection
Why: Standard C18 lacks the electron-deficient ring required to interact with the fluorine lone pairs.
-
Select: A Core-Shell Pentafluorophenyl (PFP) column (e.g., Kinetex PFP or Raptor FluoroPhenyl).[1]
-
Dimensions: 100 x 3.0 mm, 2.6 µm particle size (balances resolution with backpressure).[1]
Step 2: Mobile Phase Preparation
Why: Acidic pH is required to protonate the amine for MS detection (if used) and to suppress silanol ionization on the silica support.
-
Solvent A: 10 mM Ammonium Formate + 0.05% Formic Acid in Water (pH ~3.0).
-
Note: The addition of ammonium ions helps "mask" residual silanols, further improving peak shape compared to formic acid alone.
-
-
Solvent B: Acetonitrile (LC-MS Grade).[1][5] Methanol is avoided as it can dampen the
interactions essential for PFP selectivity.[1]
Step 3: Gradient Optimization
Why: Fluorinated isomers often elute closely.[1] A focused gradient is necessary.[1]
-
Equilibration: 5% B for 2 minutes.
-
Ramp: 5% to 60% B over 12 minutes.
-
Wash: 95% B for 2 minutes.
-
Re-equilibration: 5% B for 4 minutes.
Step 4: System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must pass these checks:
-
USP Tailing: NMT (Not More Than) 1.3 for the main peak.
-
Resolution: NLT (Not Less Than) 2.0 between N-IB-3-FBA and its nearest isomer (4-F).
-
Precision: RSD < 2.0% for retention time over 5 injections.[1]
Mechanism & Workflow Visualization
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path to selecting the PFP phase over traditional options.
Caption: Decision logic prioritizing PFP for fluorinated isomer resolution over standard C18.
Diagram 2: Interaction Mechanism (Silanol vs. PFP)
Visualizing why the PFP column succeeds where C18 fails.
Caption: Mechanistic comparison: C18 suffers from silanol tailing; PFP leverages dipole interactions.
References
-
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link
-
Dolan, J. W. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. LCGC.[1] Link
-
PubChem. (2024).[1][6] 3-Fluorobenzylamine Compound Summary. National Library of Medicine.[1] Link[1]
-
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link[1]
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link[1]
Sources
Definitive Guide to IR Spectroscopy Identification: N-Isobutyl 3-fluorobenzylamine
Executive Summary & Application Context
In the high-stakes landscape of drug development, fluorinated benzylamines serve as critical pharmacophores, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. N-Isobutyl 3-fluorobenzylamine represents a specific structural motif often encountered as an intermediate in the synthesis of calcium channel blockers or monoamine oxidase inhibitors.
This guide provides a rigorous, self-validating protocol for identifying this compound using Infrared (IR) Spectroscopy. Unlike mass spectrometry, which may struggle to differentiate positional isomers (ortho/meta/para) without complex fragmentation analysis, IR spectroscopy offers immediate, distinct "fingerprint" evidence of the substitution pattern.
The Identification Challenge
The core challenge lies not in identifying the molecule's class, but in distinguishing the 3-fluoro (meta) isomer from its 2-fluoro (ortho) and 4-fluoro (para) analogs, while simultaneously confirming the N-isobutyl alkylation.
Experimental Protocol: Signal Acquisition
To ensure reproducible spectral data, the following sampling protocol is recommended. This method minimizes environmental noise and maximizes the resolution of critical fingerprint regions.[1]
Method: Attenuated Total Reflectance (ATR) FTIR
-
Rationale: N-Isobutyl 3-fluorobenzylamine is typically a secondary amine oil or low-melting solid. ATR requires no sample dilution (unlike KBr pellets), preventing moisture absorption which can obscure the N-H stretching region.[1]
Step-by-Step Workflow:
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability and chemical resistance to amines.[1]
-
Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.[1]
-
Sample Deposition: Apply 10–20 µL of the neat liquid directly onto the crystal center.
-
Compression: If the sample is viscous, apply the pressure clamp to ensure uniform contact.[1]
-
Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.
-
Cleaning: Wipe with isopropanol immediately after use to prevent amine etching (if using ZnSe).[1]
Spectral Analysis: The Diagnostic Triad
Identification relies on detecting three distinct structural zones.[1][2] Absence of any zone invalidates the structure.[1]
Zone 1: The Functional Group Region (4000–2800 cm⁻¹)
This region confirms the secondary amine and the hydrocarbon skeleton.[1]
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| N-H Stretch | 3310–3350 | Weak/Medium | Single sharp band. Differentiates from primary amines (which show a doublet) and tertiary amines (no band). |
| Ar-H Stretch | 3030–3080 | Weak | Characteristic of the aromatic ring.[1] |
| C-H Stretch (Alk) | 2950–2850 | Strong | Asymmetric and symmetric stretching of the isobutyl group (-CH₂-, -CH₃). |
Zone 2: The Isobutyl Confirmation (1400–1350 cm⁻¹)
The isobutyl group provides a unique spectral signature known as the "Gem-Dimethyl Doublet."
-
Feature: A split peak (doublet) arising from the symmetric bending of the terminal isopropyl moiety.[1]
-
Location: ~1385 cm⁻¹ and ~1365 cm⁻¹ .[1]
-
Significance: This "rabbit ear" pattern is the strongest evidence for the iso-structure versus a straight n-butyl chain (which shows a single methyl rock).
Zone 3: The Substitution Fingerprint (900–650 cm⁻¹)
CRITICAL DIFFERENTIATOR: This region distinguishes the 3-fluoro (meta) isomer from ortho/para alternatives. The C-H Out-of-Plane (OOP) bending vibrations are highly sensitive to ring substitution.
-
3-Fluoro (Meta) Pattern: Look for three bands of medium-to-strong intensity.
-
C-F Stretch: A strong, broad band appearing between 1200–1250 cm⁻¹ .[1] While diagnostic for fluorine, it does not easily distinguish position; rely on the OOP bends above.
Comparative Performance: Isomer Differentiation
The following table contrasts the target molecule with its likely impurities (positional isomers).
| Feature | 3-Fluoro (Meta) (Target) | 2-Fluoro (Ortho) | 4-Fluoro (Para) |
| OOP Bending (650–900 cm⁻¹) | 690, 780, 880 cm⁻¹ (3 bands) | 750–770 cm⁻¹ (Single strong band) | 800–850 cm⁻¹ (Single strong band) |
| Overtone Region (1600–2000 cm⁻¹) | 3 weak peaks (Asymmetric pattern) | 1 weak peak | 2 weak peaks (Symmetric pattern) |
| Symmetry | Low (C1) | Low (Cs/C1) | High (C2v axis) |
Analyst Insight: If you observe a single strong peak near 750 cm⁻¹, your sample is likely contaminated with the ortho isomer.[1] If you see a dominant band near 830 cm⁻¹, suspect the para isomer.[1]
Decision Logic & Workflow
The following diagram illustrates the logical decision tree for validating the compound's identity based on the spectral data described above.
Figure 1: Step-by-step decision tree for spectral validation of N-Isobutyl 3-fluorobenzylamine.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on OOP bending patterns for substituted benzenes).
-
NIST Chemistry WebBook. IR Spectrum of 3-Fluorobenzylamine (Parent Compound).[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link] (Verified source for parent aromatic ring vibrations).[1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific isobutyl gem-dimethyl doublet frequencies).
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Detailed assignment of C-F stretching modes).
Sources
A Senior Application Scientist's Guide to Validating Elemental Analysis of N-Isobutyl 3-fluorobenzylamine
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. For novel compounds like N-Isobutyl 3-fluorobenzylamine, a versatile building block in medicinal chemistry, rigorous analytical validation is the bedrock of reliable downstream data. Elemental analysis remains a fundamental technique for confirming the empirical formula of a synthesized compound. However, the percentage values it yields are not an absolute guarantee of purity and must be critically evaluated and corroborated by orthogonal methods.
This guide provides an in-depth, experience-driven comparison of validating elemental analysis results for N-Isobutyl 3-fluorobenzylamine. We will explore the causality behind experimental choices, establish a self-validating analytical workflow, and compare the classic combustion analysis with modern spectroscopic and chromatographic techniques.
The Reference Point: Theoretical Elemental Composition
Before any experimental validation can begin, a theoretical baseline must be established. The first step is to determine the precise molecular formula and weight of N-Isobutyl 3-fluorobenzylamine.
-
Structure: 3-Fluorobenzylamine (C₇H₈FN)[1][2][3][4] is alkylated with an isobutyl group (C₄H₉).
-
Molecular Formula: C₁₁H₁₆FN
-
Molecular Weight: 181.25 g/mol
From this, we can calculate the theoretical elemental composition, which serves as our benchmark for all experimental results.
| Element | Atomic Weight ( g/mol ) | Contribution to Molecular Weight | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 132.121 | 72.89% |
| Hydrogen (H) | 1.008 | 16.128 | 8.90% |
| Fluorine (F) | 18.998 | 18.998 | 10.48% |
| Nitrogen (N) | 14.007 | 14.007 | 7.73% |
These theoretical percentages are the "ground truth" we aim to confirm experimentally.
The Primary Method: Combustion-Based Elemental Analysis
Elemental analysis for C, H, and N is most commonly performed via dynamic flash combustion, a method refined from the classic Pregl-Dumas technique.[5][6][7]
The Causality of Combustion: The core principle is the complete and instantaneous oxidation of a precisely weighed sample in a high-temperature furnace (~900-1000°C) in the presence of excess oxygen.[7] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[5][7][8] These combustion products are then separated and quantified by various detectors, such as thermal conductivity or infrared cells.[7] The instrument's software then back-calculates the percentage of each element in the original sample.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Ensure the sample of N-Isobutyl 3-fluorobenzylamine is homogenous and completely dry. Residual solvents or water are common sources of error and will significantly skew the results.[9]
-
Accurately weigh 2-3 mg of the powdered sample into a tin capsule using a calibrated microbalance. The precision of this step is critical for accurate results.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step establishes the detector response factors.
-
Run standards intermittently throughout the analysis sequence (e.g., every 5-10 samples) to monitor for instrument drift.[9]
-
-
Analysis:
-
Introduce the weighed sample into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction chamber to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N.
-
It is best practice to perform the analysis in duplicate or triplicate to ensure reproducibility.[9]
-
Interpreting the Results: The ±0.4% Rule and Its Caveats
For decades, a common criterion for publication in many chemistry journals has been that experimental elemental analysis values must be within ±0.4% of the theoretical values.[9][10][11][12]
Data Comparison Table: N-Isobutyl 3-fluorobenzylamine (C₁₁H₁₆FN)
| Element | Theoretical % | Batch A (Pass) | Deviation (A) | Batch B (Fail) | Deviation (B) | Plausible Reason for Failure (Batch B) |
| C | 72.89 | 72.65 | -0.24 | 71.25 | -1.64 | Residual water or low-carbon solvent (e.g., DCM) |
| H | 8.90 | 8.98 | +0.08 | 9.55 | +0.65 | Residual water (H₂O) or high-hydrogen solvent (e.g., Hexane) |
| N | 7.73 | 7.61 | -0.12 | 7.50 | -0.23 | Within acceptable range, but other values are off |
Expertise in Action: While the ±0.4% rule is a useful guideline, it is not an absolute measure of purity. Recent studies have shown that even high-purity commercial compounds can exhibit variability, and the ±0.4% deviation may not always be a realistic expectation.[10][11][12] A result outside this range does not automatically invalidate a sample, but it demands further investigation. Conversely, a "perfect" result can sometimes be a red flag, as minor impurities are common in synthetic chemistry.[13] The key is to use this data as one piece of a larger analytical puzzle.
A Self-Validating System: The Power of Orthogonal Methods
True confidence in a compound's identity and purity comes from a consensus of data from multiple, independent (orthogonal) analytical techniques.[14][15][16] An orthogonal method measures a different chemical property of the substance, ensuring that one method's blind spots are covered by another's strengths.[15][16]
Workflow for Integrated Compound Validation
Caption: Integrated workflow for robust compound validation.
Comparison of Validation Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). It confirms the connectivity of atoms and the carbon-hydrogen framework.
-
Why it's Orthogonal: It identifies the molecule based on its specific structural fingerprint, not its elemental makeup. It is excellent for detecting proton-containing impurities, such as residual solvents or starting materials, which might be missed or misinterpreted by elemental analysis.[17]
-
Data Interpretation: A clean ¹H NMR spectrum with correct integrations and chemical shifts, along with a ¹³C NMR showing the expected number of carbon signals, provides powerful evidence of both identity and purity. For this molecule, ¹⁹F NMR should show a single signal, confirming the presence of the fluorine atom. Quantitative NMR (qNMR) can even be used to determine purity with high accuracy.[18][19][20]
2. High-Resolution Mass Spectrometry (HRMS)
-
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically <5 ppm).[21]
-
Why it's Orthogonal: Instead of bulk elemental percentages, HRMS provides the exact mass of the molecule, which can be used to determine its unique elemental formula.[22][23][24][25]
-
Data Interpretation: For C₁₁H₁₆FN, the theoretical exact mass is 181.1270. An experimental HRMS result of 181.1272 (a deviation of ~1.1 ppm) would strongly corroborate the proposed molecular formula, providing a direct alternative to the findings of combustion analysis.[10]
3. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[26] Purity is typically assessed by the area percentage of the main peak in the chromatogram.
-
Why it's Orthogonal: HPLC assesses purity based on the physicochemical separation of the target molecule from its impurities.[16][27][28] It is particularly powerful for detecting non-volatile, structurally similar impurities that would be indistinguishable by NMR or elemental analysis.
-
Data Interpretation: A single, sharp, symmetrical peak in an HPLC chromatogram is indicative of high purity. Using a diode-array detector (DAD) can further assess peak purity by comparing UV spectra across the peak width.[26][29] A purity level of >98% by HPLC, combined with confirmatory elemental analysis and NMR, builds a very strong case for the sample's quality.
Conclusion: A Triad of Trust
Validating the elemental analysis results for a compound like N-Isobutyl 3-fluorobenzylamine requires a holistic and critical approach. While combustion analysis provides a foundational check of the empirical formula, it should never be interpreted in isolation.
-
Trustworthiness through Triangulation: The most reliable validation is achieved by integrating elemental analysis with orthogonal techniques. The structural confirmation from NMR , the exact formula from HRMS , and the purity profile from HPLC together create a self-validating system that leaves little room for ambiguity.
-
Beyond the Numbers: Understand the "why" behind the results. A deviation in elemental analysis is not just a failed number; it is an analytical clue. Does a high hydrogen percentage correlate with a water peak in the ¹H NMR? Does a low carbon value suggest a specific solvent impurity? This level of inquiry transforms routine analysis into rigorous scientific validation.
For researchers and drug development professionals, adopting this multi-faceted validation strategy ensures the integrity of the chemical matter, leading to more reliable and reproducible scientific outcomes.
References
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3-fluorobenzylamine (C7H8FN). PubChemLite. [Link]
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Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Purity by Absolute qNMR Instructions. University of Wisconsin-Madison. [Link]
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An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (PMC). [Link]
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Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]
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Combustion Analysis. Preparatory Chemistry. [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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(PDF) An International Study Evaluating Elemental Analysis. ResearchGate. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Biorad. [Link]
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Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]
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Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]
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Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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How to design a purity test using HPLC. Chromatography Forum. [Link]
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Liebig and Combustion Analysis. University of Cincinnati. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Techniques and Research. [Link]
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Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]
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Combustion Analysis Basics. TSI. [Link]
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All About Combustion Analysis. Infinita Lab. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
